![molecular formula C10H10BrNO4S B7589000 4-(5-Bromothiophene-3-carbonyl)morpholine-2-carboxylic acid](/img/structure/B7589000.png)
4-(5-Bromothiophene-3-carbonyl)morpholine-2-carboxylic acid
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Overview
Description
4-(5-Bromothiophene-3-carbonyl)morpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the morpholine family and has a molecular formula of C12H11BrN2O3S.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophene-3-carbonyl)morpholine-2-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes such as HDAC6 and HDAC8. This inhibition leads to the accumulation of acetylated proteins, which in turn leads to the activation of certain cellular pathways that are involved in the regulation of various biological processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Bromothiophene-3-carbonyl)morpholine-2-carboxylic acid have been extensively studied. This compound has been found to exhibit potent inhibitory activity against certain enzymes such as HDAC6 and HDAC8, which are involved in the regulation of various biological processes. Additionally, this compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(5-Bromothiophene-3-carbonyl)morpholine-2-carboxylic acid in lab experiments is its potency and selectivity towards certain enzymes such as HDAC6 and HDAC8. This makes it an ideal candidate for studying the role of these enzymes in various biological processes. Additionally, the synthesis method for this compound is efficient and reliable, making it easy to obtain in large quantities.
However, one of the major limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity towards certain cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the research of 4-(5-Bromothiophene-3-carbonyl)morpholine-2-carboxylic acid. One of the major areas of research is the development of more potent and selective inhibitors of HDAC6 and HDAC8. Additionally, the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related diseases need to be further explored. Furthermore, the mechanism of action of this compound needs to be fully elucidated to understand its pharmacological effects better.
Synthesis Methods
The synthesis of 4-(5-Bromothiophene-3-carbonyl)morpholine-2-carboxylic acid involves the reaction of 5-bromothiophene-3-carbonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then treated with a carboxylic acid such as malonic acid to yield 4-(5-Bromothiophene-3-carbonyl)morpholine-2-carboxylic acid. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.
Scientific Research Applications
4-(5-Bromothiophene-3-carbonyl)morpholine-2-carboxylic acid has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes such as HDAC6 and HDAC8, which are targets for the treatment of cancer and other diseases. Additionally, this compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
4-(5-bromothiophene-3-carbonyl)morpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4S/c11-8-3-6(5-17-8)9(13)12-1-2-16-7(4-12)10(14)15/h3,5,7H,1-2,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZVSLLYCJDFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CSC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromothiophene-3-carbonyl)morpholine-2-carboxylic acid |
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